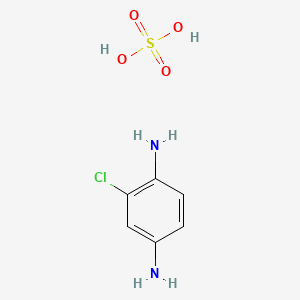

2-Chloro-p-phenylenediamine sulfate

Description

Properties

CAS No. |

6219-71-2 |

|---|---|

Molecular Formula |

C6H9ClN2O4S |

Molecular Weight |

240.67 g/mol |

IUPAC Name |

(4-azaniumyl-2-chlorophenyl)azanium;sulfate |

InChI |

InChI=1S/C6H7ClN2.H2O4S/c7-5-3-4(8)1-2-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4) |

InChI Key |

GQFGHCRXPLROOF-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(S1)SC(=O)CN2C3=CC=CC=C3C4=CC=CC=C42 |

Canonical SMILES |

C1=CC(=C(C=C1[NH3+])Cl)[NH3+].[O-]S(=O)(=O)[O-] |

Related CAS |

61702-44-1 |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Chloro P Phenylenediamine Sulfate

Classical and Contemporary Synthetic Routes to 2-Chloro-p-phenylenediamine sulfate (B86663)

The synthesis of 2-Chloro-p-phenylenediamine sulfate is primarily achieved through pathways that begin with nitrobenzene (B124822) derivatives. These precursors undergo reduction to form the essential diamine structure, which is subsequently converted to its stable sulfate salt.

The journey to this compound typically commences with the nitration of chlorobenzene (B131634). This reaction yields a mixture of isomers, from which p-nitrochlorobenzene is separated. A subsequent nitration of p-nitrochlorobenzene with a mixture of nitric and sulfuric acids produces 1-chloro-2,4-dinitrobenzene. wikipedia.org This dinitro compound is a key intermediate, as its two nitro groups are susceptible to reduction, leading to the formation of the desired diamine.

Another significant precursor is 2-chloro-4-nitroaniline (B86195). google.comlookchem.com This compound can be synthesized through the controlled chlorination of 4-nitroaniline. prepchem.com The presence of the amino group in 2-chloro-4-nitroaniline simplifies the subsequent reduction step, as only one nitro group needs to be converted to an amine.

The choice of precursor often depends on factors such as availability, cost, and the desired purity of the final product. The reaction conditions for these nitration and chlorination steps are critical to maximize the yield of the desired isomer and minimize the formation of by-products.

Table 1: Key Nitrobenzene Precursors and Their Synthesis

| Precursor | Starting Material(s) | Key Reaction |

|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | p-Nitrochlorobenzene | Nitration (HNO₃/H₂SO₄) |

| 2-Chloro-4-nitroaniline | 4-Nitroaniline | Chlorination prepchem.com |

The conversion of the nitroaromatic precursors into 2-Chloro-p-phenylenediamine is accomplished through reduction. A variety of reductive methods are available, ranging from classical chemical reductions to modern catalytic hydrogenations.

Chemical Reduction: A traditional and still widely used method involves the use of metals in acidic media, such as iron and hydrochloric acid. cir-safety.org This method is effective for reducing nitro groups to amines. For dinitro compounds like 1-chloro-2,4-dinitrobenzene, controlling the reaction conditions is crucial to ensure the reduction of both nitro groups. Stannous chloride (SnCl₂) in an appropriate solvent is another reagent used for the selective reduction of nitro compounds. scienceopen.com

Catalytic Hydrogenation: This method is a cleaner and more efficient alternative to chemical reduction. It involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. google.comgoogle.com The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) at elevated temperatures and pressures. google.comgoogle.comacs.org Catalytic hydrogenation offers high selectivity and produces fewer by-products. However, in the case of chlorinated nitroaromatics, there is a risk of dehalogenation (removal of the chlorine atom), which can be minimized by using specific catalysts or adding inhibitors like thiophene. google.com

The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the resulting 2-Chloro-p-phenylenediamine.

Table 2: Comparison of Reductive Methods

| Method | Reducing Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Chemical Reduction | Fe/HCl, SnCl₂ | Acidic medium | Cost-effective, well-established | Large amount of waste, potential for by-products |

| Catalytic Hydrogenation | H₂ with Pd/C, Pt/C, Raney Ni | 60-150°C, 0.1-1 MPa H₂ pressure google.com | High selectivity, cleaner process | Catalyst cost, potential for dehalogenation google.com |

Once the free base, 2-Chloro-p-phenylenediamine, is synthesized, it is converted to its more stable sulfate salt. This is achieved by reacting the diamine with sulfuric acid. nih.gov The resulting this compound appears as a light gray or lavender powder. nih.gov

Purification of the final product is typically achieved through recrystallization. A common method involves dissolving the crude product in a suitable solvent, such as toluene (B28343), at an elevated temperature (e.g., 60–90°C). google.com The hot solution is then filtered to remove any insoluble impurities. The filtrate is subsequently cooled in a controlled manner, often in two stages, to induce crystallization. google.com The first stage involves gradual cooling to around 30–35°C, followed by further cooling to 5–15°C to maximize the precipitation of the purified crystals. google.com The crystalline product is then filtered and dried. This structured approach to crystallization is crucial for achieving a high-purity product and managing impurities effectively. acs.org

Mechanistic Studies of this compound Formation

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing the process and controlling product quality. This involves identifying key intermediates and evaluating the kinetic and thermodynamic driving forces of the reactions.

The reduction of aromatic nitro compounds to amines is not a single-step process but proceeds through a series of intermediates. In both chemical and catalytic reductions, the nitro group (-NO₂) is sequentially reduced.

The generally accepted pathway for the reduction of a nitro group involves the formation of a nitroso (-NO) compound, followed by a hydroxylamine (B1172632) (-NHOH) intermediate, which is then finally reduced to the amine (-NH₂). nih.gov

Reaction Pathway: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

In the case of dinitrobenzene derivatives, the reduction occurs stepwise, with one nitro group being reduced before the other. spcmc.ac.in The reduction of the first nitro group is generally faster than the second, as the resulting amino group is an electron-donating group, which makes the aromatic ring less susceptible to further reduction. During the electroreduction of dinitrobenzenes, the formation of radical anions of nitrosonitrobenzenes and N-(nitrophenyl)-hydroxylamines as intermediates has been observed. researchgate.net In catalytic hydrogenations, the accumulation of the arylhydroxylamine intermediate can sometimes be a practical issue, as these species can be unstable. google.com The use of certain additives, such as vanadium compounds, can prevent the accumulation of these hydroxylamine intermediates and lead to purer products. google.com

The mechanism of nucleophilic aromatic substitution, relevant for the synthesis of precursors like 1-chloro-2,4-dinitrobenzene, often involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate. researchgate.net

The rates of the reactions involved in the synthesis of this compound are influenced by several factors, including temperature, pressure, catalyst choice, and reactant concentrations.

Kinetics: The catalytic hydrogenation of nitroarenes is often limited by the mass transfer of hydrogen gas into the liquid phase. stevens.edu The reaction rate is also highly dependent on the catalyst's activity and the electronic properties of the nitroaromatic compound. Studies on similar compounds have shown that linear free energy relationships can be established, correlating the reduction rate constants with the one-electron reduction potentials of the nitroaromatic compounds. nih.govnih.gov For the hydrogenation of p-chloronitrobenzene, turnover frequencies (TOFs) as high as 8525 h⁻¹ have been reported with highly efficient platinum-based catalysts. rsc.org The rate of reduction of the nitroso intermediate to the hydroxylamine is typically much faster (by a factor of 10⁴) than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect. nih.gov

Thermodynamics: The reduction of nitroaromatic compounds is an exothermic process. stevens.edu The one-electron reduction potential is a key thermodynamic parameter that indicates the "reducibility" of a given nitroaromatic compound. dtic.mil The presence of electron-withdrawing groups, such as nitro and chloro groups, generally makes the reduction potential less negative (i.e., the compound is more easily reduced). dtic.mil The activation energy (Ea) for the catalytic reduction of nitroaromatics can be determined using the Arrhenius equation, and it provides insight into the temperature sensitivity of the reaction rate. For the reduction of 4-nitrophenol, an activation energy of 30 kJ/mol has been reported using a specific catalyst system. researchgate.net

Green Chemistry Approaches in 2-Chloro-p-phenylenediamine Synthesis Research

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aromatic amines to reduce waste, energy consumption, and the use of hazardous materials. europa.eu Research in this area for the synthesis of 2-chloro-p-phenylenediamine has focused on developing more environmentally friendly reduction methods for 2-chloro-4-nitroaniline.

One of the most promising green chemistry approaches is mechanochemical catalytic transfer hydrogenation . nih.govlgcstandards.com This solid-state method offers significant environmental benefits by eliminating the need for bulk solvents, which are a major source of industrial chemical waste. nih.gov In a study on the mechanochemical reduction of various aromatic nitro compounds, 2-chloro-4-nitroaniline was successfully reduced to 2-chloro-p-phenylenediamine using ammonium (B1175870) formate (B1220265) as a hydrogen donor and palladium on carbon (Pd/C) as a catalyst. nih.govlgcstandards.com The reaction is carried out in a ball mill, where the mechanical energy facilitates the chemical transformation. nih.gov This technique is noted for its simple procedure, often leading to high yields and product purity with reduced energy costs. nih.gov

Table 1: Comparison of Green Synthesis Parameters for the Reduction of 2-chloro-4-nitroaniline

| Parameter | Mechanochemical Catalytic Transfer Hydrogenation |

| Starting Material | 2-chloro-4-nitroaniline |

| Hydrogen Donor | Ammonium formate |

| Catalyst | Palladium on carbon (Pd/C) |

| Solvent | Solvent-free (Liquid-Assisted Grinding with methanol) |

| Key Advantage | Eliminates bulk solvent, reduces waste, lower energy consumption |

| Reported Yield | 17% (with dehalogenation as a side reaction) nih.govlgcstandards.com |

Note: The yield reported is for the specific conditions described in the study and may be optimized. The formation of by-products like p-phenylenediamine (B122844) due to dehalogenation is a challenge that needs to be addressed in these greener methods. nih.gov

Purification and Characterization Methodologies in Synthetic Research

The purification and characterization of this compound are crucial steps to ensure its identity, purity, and suitability for its intended applications.

Purification Methodologies

Following the synthesis of 2-chloro-p-phenylenediamine, it is typically converted to its sulfate salt and then purified. The most common purification method is recrystallization . The choice of solvent is critical for obtaining a high-purity product with a good yield.

A patented method describes the purification of 2-chloro-1,4-phenylenediamine using toluene as the recrystallization solvent. chemspider.com This process involves dissolving the crude product in toluene at an elevated temperature (60–90 °C), followed by filtration of the hot solution and a two-step crystallization process. chemspider.com This method has been shown to yield a product with a purity of at least 99.5%. chemspider.com Other solvents that have been used for the recrystallization of the free amine include chlorobenzene and water. cir-safety.orgnih.gov The purification of the sulfate salt itself involves similar principles, often using aqueous or alcoholic solutions. sigmaaldrich.com

Table 2: Recrystallization Methods for 2-Chloro-p-phenylenediamine

| Solvent | Temperature (Dissolution) | Key Process Steps | Reported Purity |

| Toluene | 60-90 °C | Hot filtration, two-step cooling crystallization. chemspider.com | >99.5% chemspider.com |

| Chlorobenzene | Not specified | Repeated recrystallization. cir-safety.org | Not specified |

| Water | Boiling | Treatment with activated charcoal, hot filtration, cooling. nih.gov | Not specified |

Note: The table refers to the purification of the free amine, 2-chloro-p-phenylenediamine. The sulfate salt is then typically formed by reaction with sulfuric acid.

Characterization Methodologies

A combination of chromatographic and spectroscopic techniques is used to confirm the structure and assess the purity of this compound.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Commercial standards are available with purities of ≥98.0% as determined by HPLC. researchgate.net

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is used to analyze the free amine, 2-chloro-p-phenylenediamine. It can detect volatile impurities and by-products from the synthesis. In the mechanochemical synthesis, GC analysis was used to identify the product and by-products such as p-phenylenediamine. nih.gov

Spectroscopic Techniques: While specific spectral data for the sulfate salt is not always detailed in publicly available literature, the characterization data for the free amine is well-established and provides a basis for understanding the spectrum of the salt. The formation of the sulfate salt primarily affects the amino groups, converting them to ammonium groups (-NH3+), which influences the spectra.

Infrared (IR) Spectroscopy: The IR spectrum of 2-chloro-p-phenylenediamine shows characteristic peaks for N-H and aromatic C-H stretching. For the sulfate salt, one would expect to see the characteristic broad absorptions of the ammonium (N-H+) stretching, in addition to strong, broad bands corresponding to the S=O and S-O stretching vibrations of the sulfate anion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For the sulfate salt, the protons of the ammonium groups would likely appear as a broad singlet at a different chemical shift compared to the amine protons of the free base. The aromatic protons would also be affected by the protonation of the amino groups. nih.gov

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule. The carbon atoms attached to the nitrogen would show a shift in their resonance upon formation of the ammonium salt.

Mass Spectrometry (MS): GC-MS analysis of the free amine, 2-chloro-p-phenylenediamine, shows a top peak at a mass-to-charge ratio (m/z) of 142, corresponding to the molecular ion. Mass spectrometry of the sulfate salt would typically show the fragmentation pattern of the organic cation.

UV-Visible Spectroscopy: The UV absorption maxima for this compound have been reported at 288, 238, and 206 nm. sigmaaldrich.com

Table 3: Key Characterization Data for 2-Chloro-p-phenylenediamine and its Sulfate Salt

| Technique | Compound | Observed Data / Expected Features |

| HPLC | This compound | Used for purity assessment (≥98.0% for commercial grades). researchgate.net |

| GC-MS | 2-Chloro-p-phenylenediamine | Top m/z peak at 142. |

| IR Spectroscopy | This compound | Expected broad N-H+ stretching bands and strong S=O and S-O bands from the sulfate group. nih.gov |

| ¹H NMR | This compound | Aromatic protons and broad ammonium proton signals. nih.gov |

| ¹³C NMR | 2-Chloro-p-phenylenediamine | Data available for the free amine. |

| Melting Point | This compound | 251-253 °C sigmaaldrich.com |

| UV-Vis | This compound | λmax at 288, 238, 206 nm. sigmaaldrich.com |

Chemical Reactivity and Transformation of 2 Chloro P Phenylenediamine Sulfate

Fundamental Chemical Reactions of the Aromatic Amine Functional Groups

The two amine groups on the phenyl ring are strong electron-donating groups (+M > -I), which significantly activate the aromatic ring towards electrophilic substitution and are readily oxidized. wikipedia.orglibretexts.orgminia.edu.eg Their presence is the dominant factor in the molecule's reactivity.

Oxidation Reactions and Derived Product Characterization

The most prominent reaction of 2-chloro-p-phenylenediamine is its oxidation, a process central to its major application as a primary intermediate in oxidative hair dyes. tga.gov.aucosmeticsinfo.org When used in hair coloring formulations, it is typically mixed with an oxidizing agent, such as hydrogen peroxide, just before application. tga.gov.aueuropa.eu

The oxidation mechanism involves the initial formation of a reactive quinonediimine intermediate. This intermediate is highly electrophilic and rapidly undergoes coupling reactions with other molecules present in the dye formulation, known as couplers (e.g., meta-substituted aromatic derivatives like resorcinol (B1680541) or m-aminophenol). This process leads to the formation of large, complex, colored polymeric molecules. cosmeticsinfo.org These newly formed large molecules are trapped within the hair shaft, resulting in a permanent color. cosmeticsinfo.org The final color depends on the specific precursors and couplers used. cosmeticsinfo.org

In the absence of specific couplers, self-coupling of the oxidized intermediates can occur. The oxidation of phenylenediamine derivatives, in general, can lead to the formation of phenazine-type structures, which are themselves colored compounds. nih.gov The oxidation process can be visualized in the table below.

| Reactant | Oxidizing Agent | Intermediate | Product Type |

| 2-Chloro-p-phenylenediamine | Hydrogen Peroxide (H₂O₂) | Quinonediimine | Complex indo dyes (with couplers) |

| 2-Chloro-p-phenylenediamine | Air/H₂O₂ | Quinonediimine | Self-coupled oligomers/polymers (e.g., phenazines) |

This table illustrates the general pathway for the oxidation of 2-chloro-p-phenylenediamine in typical applications.

Reduction Reactions and Product Analysis

Reduction reactions are not a characteristic feature of 2-chloro-p-phenylenediamine sulfate (B86663) under standard conditions. The aromatic amine functional groups are already in their most reduced state. While the aromatic ring itself can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation, this requires harsh conditions (high pressure and temperature) and is not a common transformation for this class of compounds.

However, if the molecule were to be chemically modified to include a reducible group, such as a nitro group via electrophilic nitration, that group could be selectively reduced. For instance, a nitro group can be readily reduced to an amine group using reagents like tin (Sn) or iron (Fe) in acidic medium, or through catalytic hydrogenation. msu.edu This principle highlights the chemical possibilities following initial functionalization, rather than a direct reaction of the parent compound.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 2-chloro-p-phenylenediamine is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating amino groups. minia.edu.eglkouniv.ac.in The directing effects of the substituents determine the position of attack for incoming electrophiles.

-NH₂ groups: These are strongly activating, ortho/para-directing groups due to a strong resonance effect (+M) that donates electron density to the ring, stabilizing the carbocation intermediate (the sigma complex). wikipedia.orglkouniv.ac.in

-Cl group: This is a weakly deactivating, ortho/para-directing group. It withdraws electron density inductively (-I) but donates via resonance (+M). wikipedia.orglibretexts.org

In 2-chloro-p-phenylenediamine, the directing effects of all three substituents are cooperative, or reinforcing. msu.edu The amino group at C-1 directs to positions C-2 (blocked), C-6, and C-4 (blocked). The amino group at C-4 directs to C-3, C-5, and C-1 (blocked). The chloro group at C-2 directs to C-1 (blocked), C-3, and C-5. Therefore, incoming electrophiles are strongly directed to the two vacant positions, C-3 and C-5.

Due to the high degree of activation conferred by the two amino groups, EAS reactions such as halogenation can often proceed without a Lewis acid catalyst and may be difficult to limit to monosubstitution. msu.edulkouniv.ac.in

| Substituent at Position | Type | Activating/Deactivating | Directing Effect |

| C1 (-NH₂) | Resonance Donor | Strongly Activating | Ortho, Para |

| C2 (-Cl) | Inductive Acceptor/Resonance Donor | Weakly Deactivating | Ortho, Para |

| C4 (-NH₂) | Resonance Donor | Strongly Activating | Ortho, Para |

| Combined Effect | Strongly Activating | Positions 3 and 5 |

This table summarizes the substituent effects on electrophilic aromatic substitution for 2-chloro-p-phenylenediamine.

Reactions of the Chloro Substituent on the Phenyl Ring

The chlorine atom, while a relatively unreactive leaving group on an aromatic ring, can be displaced or engaged in coupling reactions under specific conditions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. youtube.comlibretexts.org 2-Chloro-p-phenylenediamine, with its two potent electron-donating amino groups, strongly disfavors this addition-elimination mechanism as it would destabilize the required anionic intermediate.

However, alternative pathways for nucleophilic substitution exist:

Benzyne (B1209423) Mechanism: In the presence of an exceptionally strong base, such as sodium amide (NaNH₂), an elimination-addition reaction can occur via a highly reactive benzyne intermediate. khanacademy.org The strong base would first deprotonate one of the carbons adjacent to the chlorine, followed by the elimination of the chloride ion to form a triple bond within the aromatic ring. The nucleophile then attacks the benzyne, followed by protonation, to yield the substituted product. This pathway does not require activation by EWGs.

Organometallic Reagents: A specific reaction has been noted where 2-chloro-1,4-phenylenediamine reacts with tert-butylzinc bromide in a nucleophilic substitution. chemicalbull.com In this case, the organozinc reagent acts as the nucleophile to displace the chlorine atom, leading to the formation of a C-C bond. chemicalbull.com

| Mechanism | Required Conditions | Activating/Deactivating Groups | Product(s) |

| Addition-Elimination | Strong Nucleophile | Strong EWGs ortho/para to leaving group | Not favored for this compound |

| Elimination-Addition (Benzyne) | Very Strong Base (e.g., NaNH₂) | No specific requirement | Substituted aniline |

| Organometallic Displacement | Organozinc Reagent | No specific requirement | C-alkylated or C-arylated aniline |

This table compares the different nucleophilic aromatic substitution pathways as they relate to 2-chloro-p-phenylenediamine.

Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

The chloro substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are less reactive than the corresponding bromides or iodides, significant advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled their efficient use in these transformations. uwindsor.ca

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This would transform 2-chloro-p-phenylenediamine into a triamine derivative. The existing free amine groups on the substrate could potentially coordinate to the palladium catalyst, possibly requiring protection or specific ligand choice for optimal results. digitellinc.com

Suzuki-Miyaura Coupling: This reaction forms a C-C bond by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or ester. nih.govarkat-usa.org This would allow for the introduction of various aryl or vinyl groups at the C-2 position, creating more complex molecular architectures.

Heck Coupling: This reaction forms a C-C bond by coupling the aryl chloride with an alkene.

Negishi Coupling: This reaction involves the coupling of the aryl chloride with an organozinc reagent to form a C-C bond. mdpi.com

These reactions provide versatile pathways for the derivatization of 2-chloro-p-phenylenediamine, enabling the synthesis of a wide range of more complex structures for applications in materials science and medicinal chemistry.

| Coupling Reaction | Coupling Partner | Bond Formed | Potential Product from 2-Chloro-p-phenylenediamine |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | N²,N²,1,4-Benzenetriamine derivative |

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | C-C | 2-Aryl- or 2-Vinyl-1,4-phenylenediamine |

| Heck | Alkene (CH₂=CHR) | C-C | 2-Vinyl-1,4-phenylenediamine derivative |

| Negishi | Organozinc (R-ZnX) | C-C | 2-Alkyl- or 2-Aryl-1,4-phenylenediamine |

This table outlines potential derivatization strategies for 2-chloro-p-phenylenediamine via palladium-catalyzed cross-coupling reactions.

Hydrolysis and Solvolysis Pathways of 2-Chloro-p-phenylenediamine sulfate

As a salt, this compound readily dissociates in aqueous solutions into the 2-chloro-p-phenylenediaminium cation and the sulfate anion. The subsequent reactivity of the organic cation is of primary interest.

Currently, there is a lack of specific studies detailing the hydrolysis and solvolysis kinetics and product identification for this compound under various environmental conditions. General chemical knowledge suggests that aromatic amines are relatively stable towards hydrolysis under neutral pH conditions. However, under more extreme pH or temperature conditions, or in the presence of certain catalysts, degradation could occur. For instance, in aqueous solutions, the speciation of the sulfate salt and its corresponding free base, 2-chloro-p-phenylenediamine, is dependent on the pH. cir-safety.org

While direct data is scarce, safety data sheets indicate the compound is stable under normal conditions but also suggest it is not expected to persist in wastewater treatment plants, implying some form of degradation occurs. thermofisher.com Without dedicated studies, the specific hydrolysis or solvolysis products and the pathways leading to their formation remain speculative.

Photochemical and Radiolytic Degradation Studies of this compound

Information on the degradation of this compound induced by light or ionizing radiation is also not extensively documented. However, studies on related phenylenediamine compounds provide insights into potential degradation mechanisms.

Photochemical Degradation: Aromatic amines, including phenylenediamines, are known to absorb ultraviolet and visible light, which can lead to their photochemical transformation. Research on various phenylenediamine (PD) derivatives has shown that chlorination can enhance photochemical activity, leading to the formation of reactive species capable of causing DNA damage. nih.gov

One study on chlorinated PDs, though not specifically on the 2-chloro-p-phenylenediamine isomer, found that irradiation in aqueous solution can lead to the formation of phenazine-type photoproducts. nih.gov For example, the irradiation of 4-chloro-1,2-phenylenediamine is known to produce 2,3-diamino-7-chlorophenazine. nih.gov It is plausible that 2-chloro-p-phenylenediamine could undergo similar dimerization and cyclization reactions upon exposure to light, potentially forming chlorinated phenazine (B1670421) derivatives. The exact photoproducts and quantum yields for this compound have not been reported.

Radiolytic Degradation: The degradation of chemical compounds by ionizing radiation (radiolysis) proceeds through reactions with the primary radical species formed from the radiolysis of the solvent, typically water. These species include the hydrated electron (e⁻ₐq), hydroxyl radical (•OH), and hydrogen atom (•H).

No specific studies on the radiolytic degradation of this compound were found. However, research on the parent compound, p-phenylenediamine (B122844), indicates that it reacts with these radical species. nih.gov It is expected that 2-chloro-p-phenylenediamine would also be reactive towards these radicals. The •OH radical would likely add to the aromatic ring or abstract a hydrogen atom from the amine groups, initiating a series of oxidation reactions. The hydrated electron could react with the molecule, potentially leading to dechlorination or other reduction reactions.

Advanced Analytical Techniques for the Research of 2 Chloro P Phenylenediamine Sulfate

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable tools for probing the molecular structure and assessing the purity of 2-Chloro-p-phenylenediamine sulfate (B86663). These methods provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of 2-Chloro-p-phenylenediamine sulfate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. vulcanchem.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons. The chemical shifts and coupling patterns of these protons provide information about their relative positions on the benzene (B151609) ring and the influence of the chloro and amino substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. nih.govnih.gov Each unique carbon atom in the this compound molecule will give rise to a separate signal, and the chemical shifts are indicative of the type of carbon (aromatic, substituted) and its electronic environment.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment.

While specific spectral data for this compound is available in databases, detailed interpretation requires comparison with reference spectra and consideration of the sulfate salt form. nih.govchemicalbook.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. In MS, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Standard Mass Spectrometry: This technique provides the nominal molecular weight of the compound, which can be used for initial identification. The fragmentation pattern observed in the mass spectrum can also offer structural clues. For the related compound 2-Chloro-p-phenylenediamine, the top peak in the GC-MS spectrum is observed at an m/z of 142. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretching and bending vibrations of the amine groups, C-H stretching and bending of the aromatic ring, and C-N and C-Cl stretching vibrations. nih.govnih.gov The presence of the sulfate counter-ion will also give rise to strong absorption bands. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It is particularly sensitive to non-polar bonds and can be useful for analyzing the aromatic ring vibrations and the C-Cl bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound shows characteristic absorption maxima (λmax). For 2-Chloro-p-phenylenediamine, the λmax values are reported to be 245 nm and 307 nm. europa.eu This information is useful for both qualitative identification and quantitative analysis, as the absorbance at a specific wavelength is proportional to the concentration of the compound in a solution, following the Beer-Lambert law. eprajournals.com

Chromatographic Separation Techniques for Research Samples

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, a critical step for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the analysis of this compound. avantorsciences.comsigmaaldrich.comsigmaaldrich.com The development and validation of an HPLC method are crucial for ensuring accurate and reliable results.

Method Development: A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18 or a specialized column for polar compounds) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). psu.eduresearchgate.netdmu.dk Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of the target analyte from other components. researchgate.netdmu.dk Detection is commonly performed using a UV detector set at one of the absorption maxima of the compound. psu.eduresearchgate.netdmu.dk

Method Validation: Once a method is developed, it must be validated to demonstrate its suitability for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Gas Chromatography (GC) for Volatile Derivatives

Due to its nature as a salt, this compound exhibits low volatility and thermal stability, making it unsuitable for direct analysis by gas chromatography (GC). To overcome this limitation, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. This process typically involves the reaction of the primary amino groups (-NH₂) with a suitable reagent to form less polar derivatives.

A prevalent method for the analysis of phenylenediamines, including the 2-chloro derivative, is GC coupled with mass spectrometry (GC-MS) following an in situ derivatization step. mdpi.com Acetic anhydride (B1165640) is a commonly used reagent for this purpose, as it reacts with the amine functional groups to form acetamide (B32628) derivatives. mdpi.comjfda-online.com This transformation masks the polar N-H bonds, thereby increasing the volatility of the compound and improving its chromatographic behavior.

The derivatization process allows for effective separation from other components in a mixture and provides characteristic mass spectra for unambiguous identification and quantification. mdpi.com Research has demonstrated the successful application of GC-MS with in situ acetylation for the simultaneous determination of multiple hair dye ingredients, including 2-chloro-1,4-phenylenediamine. mdpi.com

Table 1: Example GC-MS Parameters for Analysis of Derivatized 2-Chloro-p-phenylenediamine

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Acetic Anhydride mdpi.com |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent mdpi.com |

| Carrier Gas | Helium mdpi.com |

| Injection Mode | Splitless mdpi.com |

| Temperature Program | Initial 60°C, ramp to 300°C mdpi.com |

| MS Detection | Selective Ion Monitoring (SIM) mdpi.com |

| Characteristic Fragment Ions | [M-CH₂CO]⁺ (loss of a ketene (B1206846) group from the derivative) mdpi.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative analysis of aromatic amines and for monitoring the progress of chemical reactions. tandfonline.comniscpr.res.in For this compound, TLC can effectively assess purity by separating the main compound from motile and non-motile impurities. nih.gov

The separation on a TLC plate is based on the differential partitioning of components between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent or mixture of solvents). wisc.edu The choice of the mobile phase is critical for achieving good separation. For aromatic amines, a range of solvent systems with varying polarities can be employed. niscpr.res.in

A 1978 technical report from the National Cancer Institute detailed the use of TLC to analyze the purity of a commercial batch of this compound. nih.gov This analysis successfully identified several impurities using two different solvent systems on a stationary phase, visualized with ultraviolet light and a furfural (B47365) spray reagent. nih.gov

Table 2: Reported TLC Systems for the Analysis of this compound

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method |

|---|---|---|

| Silica Gel | Ethyl acetate (B1210297) : Ammonium (B1175870) hydroxide (B78521) nih.gov | UV light, Furfural spray nih.gov |

| Silica Gel | Benzene : 1,4-Dioxane : Ammonium hydroxide nih.gov | UV light, Furfural spray nih.gov |

The mobility of the compound, represented by its retention factor (Rf), is dependent on its polarity relative to the polarity of the mobile phase. wisc.edu By spotting a reaction mixture on a TLC plate over time, one can track the consumption of reactants and the formation of products, making TLC an invaluable tool for reaction monitoring in syntheses involving this compound.

X-ray Diffraction (XRD) for Crystal Structure Analysis and Polymorphism Studies

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the three-dimensional atomic arrangement within a crystalline solid. scispace.com This method provides detailed information about crystal structure, including unit cell dimensions, space group, and bond lengths/angles. Such data is fundamental to understanding the solid-state properties of a compound like this compound.

The technique relies on the elastic scattering of X-rays by the electron clouds of atoms in a crystal lattice. The scattered X-rays interfere constructively at specific angles, producing a unique diffraction pattern that serves as a fingerprint of the crystalline material. scispace.com

Furthermore, XRD is the primary tool for studying polymorphism, which is the ability of a substance to exist in two or more different crystal structures. researchgate.netresearchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Studies on related phenylenediamine derivatives have shown that they can exist in different polymorphic forms, which can be obtained through specific recrystallization procedures and identified by their unique XRD patterns. researchgate.net While a detailed crystal structure for this compound is not widely published, XRD studies on analogous compounds like p-phenelenediammonium dinitrate highlight the utility of this technique for detailed structural characterization of this class of materials. researchgate.net

Electrochemical Methods for Redox Potential Determination

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in determining the redox potential and studying the electron transfer mechanisms of electroactive compounds like this compound. Phenylenediamines are known to undergo redox reactions, and their electrochemical behavior provides insight into their electronic properties. srce.hr

The parent compound, p-phenylenediamine (B122844) (PPD), has been shown to exhibit a well-defined and reversible redox process at a carbon paste electrode. srce.hr This reaction involves the transfer of two electrons and two protons to form the corresponding quinonediimine. srce.hr The presence of substituents on the phenyl ring significantly influences the redox potential. The chloro group in the 2-position of this compound is electron-withdrawing, which is expected to make the compound more difficult to oxidize than the unsubstituted p-phenylenediamine. This would result in a shift of the oxidation potential to more positive values.

Table 3: Electrochemical Data for the Parent Compound, p-Phenylenediamine (PPD)

| Parameter | Value (vs. Ag/AgCl) | Conditions |

|---|---|---|

| Anodic Peak Potential (Epa) | +0.10 V srce.hr | 1 mM PPD in 0.1 M Phosphate Buffer (pH 7.0), Carbon Paste Electrode srce.hr |

| Cathodic Peak Potential (Epc) | +0.03 V srce.hr | 1 mM PPD in 0.1 M Phosphate Buffer (pH 7.0), Carbon Paste Electrode srce.hr |

By applying techniques like cyclic voltammetry, researchers can quantitatively assess the impact of the chloro substituent and the sulfate salt form on the redox behavior of the molecule.

Theoretical and Computational Chemistry Studies of 2 Chloro P Phenylenediamine Sulfate

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and, from it, a host of molecular properties.

Density Functional Theory (DFT) Applications to Molecular Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For 2-chloro-p-phenylenediamine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry. From this, key electronic properties can be derived.

The presence of the electron-withdrawing chlorine atom and the electron-donating amine groups on the phenyl ring creates a complex electronic environment. DFT can quantify this through the calculation of:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The amine nitrogens are expected to be electron-rich, while the carbon atom bonded to chlorine would be relatively electron-poor.

Dipole Moment and Polarizability: These properties describe the molecule's response to an external electric field and are crucial for understanding its intermolecular interactions.

Table 1: Illustrative DFT-Calculated Properties for Aromatic Amines (Note: This table is illustrative, based on typical values for similar molecules, and does not represent experimentally verified data for 2-Chloro-p-phenylenediamine sulfate (B86663).)

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO | -5.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Dipole Moment (µ) | 2.5 D | Measures the polarity of the molecule, influencing solubility and intermolecular forces. |

Ab Initio Methods for Energy and Geometry Optimization

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. researchgate.net While more computationally demanding than DFT, they often provide higher accuracy for energy calculations and are used as benchmarks. For 2-chloro-p-phenylenediamine, MP2/6-31++G** calculations could be used to obtain a highly accurate reference geometry and to study the enthalpies of potential reactions, such as the homolytic and heterolytic cleavage of the N-H bonds in the amine groups. researchgate.net This is particularly relevant for understanding its antioxidant properties or its degradation pathways.

Molecular Dynamics (MD) Simulations of 2-Chloro-p-phenylenediamine sulfate in Solution and Solid State

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of their behavior. An MD simulation of this compound would offer insights into its conformational dynamics and interactions with its environment.

In a study of the related compound 4-chloro-o-phenylenediamine, MD simulations were used to investigate its interaction with human serum albumin (HSA). nih.govfrontiersin.org Similar simulations for this compound in an aqueous solution would involve:

System Setup: Placing the molecule in a simulation box filled with water molecules. The sulfate counter-ion would also be included.

Force Field Application: Using a force field (e.g., GROMACS, AMBER) to define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.

Simulation Run: Solving Newton's equations of motion for all atoms, typically for a duration of nanoseconds.

Analysis of the resulting trajectory would reveal the solvation structure around the molecule, showing how water molecules orient themselves around the amine and chloro groups. It would also show the conformational flexibility of the molecule. In the solid state, MD could be used to study crystal packing and lattice energies.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used within a DFT framework, can calculate the nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts. researchgate.net By calculating the chemical shifts for the hydrogen, carbon, and nitrogen atoms in 2-chloro-p-phenylenediamine, one could predict its NMR spectrum. This has been done for related p-phenylenediamine (B122844) antioxidants to correlate NMR shifts with their effectiveness. researchgate.net

Vibrational Spectroscopy (IR and Raman): Frequency calculations using DFT can predict the vibrational modes of the molecule. The resulting frequencies and intensities can be used to generate a theoretical IR and Raman spectrum, aiding in the assignment of experimental spectral bands. For a similar system, p-phenylenediammonium bis(trichloroacetate), DFT was used to calculate and interpret its vibrational spectra. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. acs.org For 2-chloro-p-phenylenediamine, TD-DFT would predict the λmax values, likely showing π→π* transitions characteristic of aromatic systems.

Reaction Mechanism Elucidation through Computational Modeling

A key application of computational chemistry is in mapping out reaction pathways. For 2-chloro-p-phenylenediamine, a primary reaction of interest is its oxidation, which is central to its function in hair dyes. It reacts with an oxidizing agent, typically hydrogen peroxide, to form colored products.

Drawing an analogy from the extensively studied oxidation of p-phenylenediamine (PPD), the mechanism would involve: researchgate.net

Initial Oxidation: Formation of a radical cation intermediate.

Coupling Reactions: The radical can then couple with other molecules to form dimers and larger oligomers. A key intermediate is a quinonediimine.

Final Color Formation: Further reactions lead to the formation of complex, colored polymeric structures within the hair shaft.

Computational modeling can locate the transition state structures for each step of this process, calculate the activation energies, and thus predict the reaction kinetics. This provides a detailed, molecular-level understanding of how the final dye is formed.

Conformational Analysis and Molecular Recognition Studies

The 2-chloro-p-phenylenediamine molecule has rotational freedom around the C-N bonds. Computational methods can be used to perform a conformational analysis by systematically rotating these bonds and calculating the energy of each resulting conformation. This allows for the identification of the most stable (lowest energy) conformers.

Molecular recognition studies, often employing molecular docking and MD simulations, can predict how 2-chloro-p-phenylenediamine might interact with biological macromolecules. For instance, studies on the related 4-chloro-o-phenylenediamine have explored its binding to human serum albumin. nih.gov Similar computational approaches could be used to investigate the potential for 2-chloro-p-phenylenediamine to bind to proteins or DNA, identifying the likely binding sites and estimating the binding affinity. This is crucial for understanding its bioactivity and potential toxicological profile.

Environmental Occurrence, Fate, and Abiotic Transformation Mechanisms of 2 Chloro P Phenylenediamine Sulfate

Abiotic Degradation Pathways in Aqueous Systems

Once in aqueous systems, 2-Chloro-p-phenylenediamine sulfate (B86663) is subject to several abiotic degradation processes that can lead to its transformation. The primary pathways include photolysis, hydrolysis, and advanced oxidation.

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. In natural surface waters, this can occur through two primary mechanisms: direct photolysis, where the molecule itself absorbs photons, and indirect photolysis, where other substances in the water (photosensitizers) absorb light and produce reactive species that then degrade the compound. researchgate.net

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. The stability of 2-Chloro-p-phenylenediamine sulfate to hydrolysis is dependent on the pH and temperature of the aqueous environment.

Due to its limited solubility, determining the hydrolytic half-life at a neutral pH of 7 proved difficult in laboratory tests. industrialchemicals.gov.au However, studies under different pH and temperature conditions provide insight into its stability:

At pH 4: The compound is relatively stable. In a preliminary test conducted at 50°C, less than a 10% decrease in concentration was observed over 119 hours. industrialchemicals.gov.au

At pH 9: The compound shows susceptibility to hydrolysis, with the degradation rate increasing significantly with temperature. industrialchemicals.gov.au An Arrhenius plot was used to determine the half-life at various temperatures. industrialchemicals.gov.au

Table 1: Hydrolytic Half-Life of this compound at pH 9

| Temperature (°C) | Half-Life (t½) in Hours |

|---|---|

| 50 | 41 |

| 60 | 48 |

| 70 | 14 |

| 80 | 4.3 |

Data sourced from the Australian Industrial Chemicals Introduction Scheme (AICIS) Public Report. industrialchemicals.gov.au

These findings indicate that while the compound is stable under acidic and neutral conditions at ambient temperatures, it will degrade more rapidly in alkaline aqueous environments, especially as the temperature rises. industrialchemicals.gov.au

Advanced Oxidation Processes (AOPs) are water treatment technologies designed to degrade persistent organic pollutants that are difficult to remove using conventional methods. mdpi.comgenesiswatertech.com AOPs are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (HO•). mdpi.comvu.edu.au These radicals can oxidize a wide range of organic compounds, often leading to their complete mineralization into stable inorganic compounds like carbon dioxide, water, and mineral acids. mdpi.comnrel.gov

Common AOPs applicable to the transformation of this compound include:

UV-based AOPs: These processes combine ultraviolet light with oxidants like hydrogen peroxide (H₂O₂) or ozone (O₃). The UV radiation photolyzes the oxidants to produce hydroxyl radicals (e.g., H₂O₂/UV, O₃/UV). researchgate.netmdpi.com Persulfate salts can also be activated by UV light to generate sulfate radicals (SO₄•⁻), which are also powerful oxidants. mdpi.com

Ozonation: The direct reaction of ozone with organic molecules, particularly at sites of high electron density.

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. The efficiency of the Fenton process can be enhanced with UV light (photo-Fenton), which facilitates the regeneration of the Fe²⁺ catalyst. mdpi.com

While specific studies on the application of AOPs to this compound are limited in the available literature, the known efficacy of these processes for degrading structurally similar compounds, such as other anilines and chlorophenols, suggests they would be an effective treatment method. dntb.gov.ua

Sorption and Desorption Dynamics in Geochemical Matrices (e.g., soil, sediment)

Sorption is a key process that controls the mobility and bioavailability of organic compounds in the subsurface environment. It involves the partitioning of a chemical from the aqueous phase to the solid phase of soil or sediment. Desorption is the reverse process.

Specific data on the sorption and desorption coefficients (e.g., Kd or Koc) for this compound in various soil and sediment types are not available in the reviewed scientific literature. However, the behavior of similar compounds, such as other phenylenediamines and sulfonamides, can provide general insights. researchgate.netnih.gov The primary factors influencing the sorption of organic compounds in soil are:

Soil Organic Matter (SOM): Organic chemicals tend to partition into the organic carbon fraction of the soil.

Clay Content and Type: The mineral surfaces of clays (B1170129) can adsorb organic molecules.

pH: Soil and water pH can affect the chemical speciation of ionizable compounds, which in turn influences their sorption behavior. As an amine, the charge of 2-Chloro-p-phenylenediamine would be pH-dependent, affecting its interaction with charged soil particles.

The Freundlich isotherm is a common model used to describe the non-ideal and reversible sorption of compounds to soil. nih.gov Studies on sulfonamides have shown they are weakly to moderately adsorbed in various soil types, indicating a potential for leaching, particularly in soils with low organic carbon and high sand content. nih.gov Without specific data, it is presumed that this compound may exhibit mobility in certain soil types, potentially leading to the contamination of groundwater.

Volatilization and Atmospheric Transport Potential

Volatilization is the process by which a chemical transforms from a liquid or solid state into a gas, allowing it to enter the atmosphere. The potential for a chemical to volatilize from water is often estimated using its Henry's Law constant, while its tendency to enter the gas phase from a pure substance is indicated by its vapor pressure.

This compound is the sulfate salt of an organic base. nih.gov Salts are ionic compounds and are characteristically non-volatile. They have extremely low vapor pressures and prefer to remain in the solid or dissolved phase rather than entering the atmosphere. Therefore, the volatilization of this compound from water or soil surfaces is expected to be negligible. Consequently, its potential for long-range atmospheric transport is considered to be very low.

Analytical Methods for Environmental Detection and Monitoring

Accurate detection and quantification in environmental matrices like water and soil are essential for monitoring the presence and fate of this compound. The primary analytical technique for this purpose is chromatography, particularly High-Performance Liquid Chromatography (HPLC). eprajournals.comresearchgate.net

Several HPLC-based methods have been developed for p-phenylenediamine (B122844) and its derivatives, which are applicable to the analysis of this compound. These methods often involve separation on a C18 column followed by various detection techniques. industrialchemicals.gov.auresearchgate.net

Table 2: Analytical Methods for the Detection of Phenylenediamines

| Analytical Technique | Detector | Principle | Application Notes |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Diode Array Detector (DAD) / UV-Vis Spectrophotometer | Measures the absorbance of UV-Vis light by the analyte at specific wavelengths (e.g., 240 or 255 nm). researchgate.net | Commonly used for quantitative analysis of hair dye components in various matrices. industrialchemicals.gov.aueprajournals.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Mass Spectrometer (MS) | Separates ions based on their mass-to-charge ratio, providing high selectivity and structural information. eprajournals.com | A highly sensitive and selective method used for identifying and quantifying trace levels of the compound and its metabolites in complex samples. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Electrochemical Detector (ECD) | Measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. | A sensitive method has been developed for p-phenylenediamine and its metabolites using a positive oxidation potential of 400 mV. researchgate.net |

This table summarizes common analytical techniques applicable to the detection of this compound based on methods for similar compounds.

These analytical methods are crucial for conducting fate and transport studies, monitoring contamination levels in wastewater effluents, and assessing the effectiveness of water treatment processes. epa.gov

Applications of 2 Chloro P Phenylenediamine Sulfate As a Chemical Intermediate in Advanced Research

Role in the Synthesis of Novel Organic Compounds for Chemical Science

2-Chloro-p-phenylenediamine sulfate (B86663) serves as a versatile building block for the creation of new organic molecules, particularly heterocyclic systems and specialized dyes and pigments for materials science research.

Preparation of Heterocyclic Systems

The presence of two adjacent amino groups in the parent compound, 2-chloro-p-phenylenediamine (derived from its sulfate salt), provides a key structural motif for the synthesis of various heterocyclic compounds. One of the most prominent applications is in the preparation of benzimidazoles. The general synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. semanticscholar.orgijpsonline.comresearchgate.netorganic-chemistry.orgnih.gov

In a typical reaction, 2-chloro-1,4-phenylenediamine can be reacted with various aldehydes in the presence of an oxidizing agent or a catalyst to yield 2-substituted-5-chlorobenzimidazoles. The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole (B57391) ring. The chloro-substituent at the 5-position of the resulting benzimidazole can further be utilized for subsequent chemical modifications, making these compounds valuable scaffolds in medicinal chemistry and materials science research.

| Reactant 1 | Reactant 2 | Product | Heterocyclic System |

| 2-Chloro-p-phenylenediamine | Aromatic Aldehyde | 2-Aryl-5-chlorobenzimidazole | Benzimidazole |

| 2-Chloro-p-phenylenediamine | Carboxylic Acid | 2-Alkyl/Aryl-5-chlorobenzimidazole | Benzimidazole |

Table 1: Synthesis of Benzimidazoles from 2-Chloro-p-phenylenediamine

Furthermore, the diamine functionality allows for its use in the synthesis of other heterocyclic systems like quinoxalines through condensation with α-dicarbonyl compounds. researchgate.net The resulting chloro-substituted quinoxalines are of interest in the development of new functional materials and as intermediates in organic synthesis.

Synthesis of Dyes and Pigments for Material Science Research

In the realm of materials science, 2-Chloro-p-phenylenediamine sulfate is a precursor for the synthesis of specialized dyes and pigments. Its utility in this area stems from its ability to undergo oxidative coupling reactions to form larger, conjugated systems that absorb light in the visible spectrum. This is particularly relevant in the context of oxidative dyes, where the final color is developed in situ through a chemical reaction. tga.gov.aunih.gov

For instance, the oxidation of 2-Chloro-p-phenylenediamine, often in the presence of a coupling agent (e.g., phenols or other aromatic amines), leads to the formation of dimeric and polymeric azo or quinone-imine dyes. The chloro-substituent can influence the electronic properties of the resulting chromophore, potentially leading to bathochromic (deepening of color) or hypsochromic (lightening of color) shifts in the absorption spectrum. Research in this area focuses on controlling the polymerization and coupling reactions to create novel pigments with specific colors and high thermal and chemical stability for applications in advanced materials, rather than consumer products.

Utilization in Polymer Chemistry Research as a Monomer or Cross-linking Agent

The difunctional nature of this compound makes it a suitable candidate for use as a monomer in the synthesis of high-performance polymers and as a cross-linking agent to modify polymer properties.

The primary application in polymer chemistry research is its use as a monomer in the synthesis of aromatic polyamides, a class of polymers known for their exceptional thermal stability and mechanical strength. mdpi.com Specifically, 2-chloro-p-phenylenediamine can be used as the diamine monomer in a polycondensation reaction with a diacyl chloride, such as terephthaloyl chloride, to produce poly(2-chloro-p-phenyleneterephthalamide). mdpi.compsu.edu

The polymerization is typically carried out via a low-temperature solution polycondensation in an amide-type solvent containing a salt like lithium chloride or calcium chloride to enhance the solubility of the growing polymer chain. google.com The presence of the chlorine atom on the polymer backbone can modify the polymer's properties, such as solubility and liquid crystalline behavior, compared to its non-chlorinated counterpart, poly(p-phenylene terephthalamide). researchgate.net Research in this area investigates how the incorporation of this chlorinated monomer affects the final properties of the polymer, including its thermal stability, mechanical strength, and processability. acs.orgresearchgate.net

| Monomer 1 | Monomer 2 | Polymer | Polymerization Method |

| 2-Chloro-p-phenylenediamine | Terephthaloyl chloride | Poly(2-chloro-p-phenyleneterephthalamide) | Low-temperature solution polycondensation |

Table 2: Synthesis of Poly(2-chloro-p-phenyleneterephthalamide)

While less documented, the diamine functionality of 2-Chloro-p-phenylenediamine also suggests its potential use as a cross-linking agent for thermosetting polymers like epoxy resins. google.comresearchgate.netacs.org In this role, the amino groups would react with the epoxy groups of the resin, forming a three-dimensional network structure. nagase.com The incorporation of the chloro-substituted aromatic ring into the cross-linked network could enhance the thermal stability and flame retardancy of the resulting material. Research in this domain would focus on the kinetics of the curing reaction and the final thermomechanical properties of the cross-linked epoxy resin.

Exploration in the Development of New Materials and Functional Chemicals

The unique combination of a reactive diamine and a halogen substituent on an aromatic core makes this compound a target for the development of new materials and functional chemicals with tailored properties. The chemical principles underlying this exploration are rooted in the ability to precisely modify its structure to influence the macroscopic properties of the final material.

For example, the synthesis of novel functional dyes from 2-Chloro-p-phenylenediamine for materials science applications allows for the creation of materials with specific optical properties. By carefully selecting the coupling partners and reaction conditions, researchers can design chromophores with desired absorption and emission characteristics for use in applications such as organic light-emitting diodes (OLEDs) or as sensors.

In the field of polymer science, the incorporation of 2-Chloro-p-phenylenediamine into polymer backbones is a strategy to create materials with enhanced properties. The chlorine atom can increase the polymer's resistance to flame and improve its solubility in organic solvents, facilitating its processing into films and fibers. Furthermore, the amino groups provide sites for further chemical modification, allowing for the grafting of other functional groups onto the polymer chain to create materials with specialized surface properties or enhanced compatibility with other materials in a composite.

The development of functional chemicals from this compound also extends to the synthesis of ligands for metal complexes. The diamine functionality can chelate to metal ions, and the resulting complexes may exhibit interesting catalytic or electronic properties. The chloro-substituent can be used to tune the electronic environment of the metal center, thereby influencing the reactivity and stability of the complex.

In essence, the exploration of this compound in the development of new materials and functional chemicals is driven by the desire to leverage its unique chemical structure to create substances with advanced performance characteristics for a wide range of scientific and technological applications.

Future Research Directions and Unanswered Questions for 2 Chloro P Phenylenediamine Sulfate

Development of More Efficient and Sustainable Synthetic Routes

The industrial synthesis of 2-Chloro-p-phenylenediamine and its subsequent sulfation are central to its commercial use. However, there is a growing imperative, driven by both regulatory trends and consumer preferences, to develop more environmentally benign chemical processes. dataintelo.com Future research should prioritize the creation of "green" synthetic pathways.

Key Research Objectives:

Alternative Catalysis: Investigation into novel catalytic systems that can improve yield and selectivity while operating under milder conditions. Drawing inspiration from the synthesis of related compounds like p-phenylenediamine (B122844), research could explore the use of reusable catalysts, such as supported metal nanoparticles, to minimize waste. researchgate.net

Green Solvents: Current synthetic routes often rely on conventional organic solvents. A significant area for future work is the exploration of alternative solvent systems, such as water, supercritical fluids (like supercritical ammonia, which has been used for PPD synthesis), or ionic liquids, to reduce volatile organic compound (VOC) emissions and simplify product purification. researchgate.net

Energy Efficiency: A 2022 development highlighted a new synthesis route for the base compound, 2-chloro-1,4-phenylenediamine, that reduced energy consumption. datahorizzonresearch.com Future research should continue this trend, focusing on process intensification, flow chemistry, and microwave-assisted synthesis to lower the energy footprint of production.

Atom Economy: Designing synthetic strategies that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of by-products and waste streams.

A market report from 2023 indicates a growing demand for sustainable practices in the chemical industry, presenting a clear opportunity for innovation in the production of 2-Chloro-p-phenylenediamine sulfate (B86663). dataintelo.com

In-depth Studies of Complex Reaction Networks

The primary application of 2-Chloro-p-phenylenediamine sulfate is in oxidative hair coloring, where it acts as a dye precursor or "primary intermediate." core.ac.uk The final color is generated through a complex series of chemical reactions within the hair fiber, typically involving an oxidizing agent like hydrogen peroxide and various "coupler" molecules. core.ac.uk While the general mechanism of p-phenylenediamine oxidation is understood to proceed through intermediates like quinone-diimines, the specific pathways for the chlorinated derivative are less characterized. researchgate.net

Future research is needed to fully map these intricate reaction networks. A review of the parent compound, p-phenylenediamine (PPD), and its analogue, p-toluenediamine (PTD), noted a need for further research into "insufficiently characterized reaction products or of incomplete reaction pathways." core.ac.uk This knowledge gap is certainly applicable to this compound.

Unanswered Questions:

What is the precise role of the chloro-substituent in influencing the rate and mechanism of oxidation?

How does the chloro group affect the stability of the transient intermediates, such as the quinone-diimine?

What are the full profiles of by-products formed during the dyeing reaction, and how do they vary with different couplers and reaction conditions (e.g., pH)?

Can the reaction be guided towards specific outcomes to enhance color vibrancy, permanence, and reduce the formation of undesirable products?

Elucidating these reaction networks is crucial for optimizing dye formulations and predicting their performance and final shade with greater accuracy.

Advancements in In Situ Spectroscopic Characterization

To understand the complex and often rapid reactions described above, static, ex-situ analysis is insufficient. The key to mapping reaction networks lies in observing the chemical species as they form and decay in real-time. In situ spectroscopy provides a powerful lens for this purpose. While techniques like cyclic voltammetry have been applied to phenylenediamines, future work should leverage a more advanced suite of spectroscopic tools. acs.orgua.es

Studies on related anilines and diaminophenols have successfully used in situ UV-Vis and Fourier-transform infrared (FTIR) spectroscopy to detect short-lived intermediates during electrochemical polymerization and oxidation. ua.essemanticscholar.org Applying these techniques to this compound under relevant oxidative conditions could provide unprecedented insight into its reactive behavior.

Potential In Situ Techniques and Their Applications

| Spectroscopic Technique | Potential Application for this compound | Reference for Related Compounds |

|---|---|---|

| In Situ UV-Vis Spectroscopy | To identify and quantify the formation of colored intermediates like quinone-diimines in real-time during the oxidation process. | semanticscholar.org |

| In Situ FTIR Spectroscopy | To monitor changes in vibrational modes, tracking the conversion of amine functional groups and the formation of new bonds. | ua.es |

| In Situ Raman Spectroscopy | To provide complementary vibrational information, especially for species in aqueous solution, and study the structure of intermediates. | acs.org |

| EPR/ESR Spectroscopy | To detect and characterize any free-radical intermediates that may form during the single-electron transfer steps of oxidation. | researchgate.net |

By combining these advanced analytical methods, researchers can construct a detailed, time-resolved picture of the reaction mechanism, moving beyond simple input-output analysis to a true molecular-level understanding.

Exploration of Novel Derivatives with Unique Chemical Properties

The utility of this compound extends beyond hair dyes into its potential as a monomer and a chemical intermediate. nanotrun.com Its aromatic diamine structure, functionalized with a reactive chlorine atom, makes it a versatile building block for new molecules and materials. A 2021 research collaboration developed a novel high-performance polymer for aerospace applications using 2-chloro-1,4-phenylenediamine, underscoring this potential. datahorizzonresearch.com

Future research should focus on systematically exploring derivatives of this compound to create a new generation of functional materials. This can be achieved by:

Polymer Synthesis: Using the diamine functionality to create novel polyamides, polyimides, or other high-performance polymers. The chloro-substituent can be used to fine-tune properties such as solubility, thermal stability, and flame retardancy.

Functional Dyes and Probes: Modifying the structure to create new colorants or fluorescent probes. Research on the parent p-phenylenediamine has shown it can be used to synthesize fluorescent carbon nanodots with solvatochromic properties, suggesting a pathway for creating novel sensors. rsc.org

Organic Electronics: Exploring its use as a building block for organic semiconductors, conductive polymers, or materials for advanced coatings, an area identified as having future potential. datahorizzonresearch.com

Supramolecular Chemistry: Using the molecule's ability to form hydrogen bonds and engage in π-π stacking to construct complex, self-assembled architectures with unique optical or electronic properties.

Interdisciplinary Research Integrating Physical Organic Chemistry and Material Science

The most profound advancements will likely emerge from the intersection of different scientific disciplines. A synergistic approach combining physical organic chemistry with material science is essential for translating fundamental knowledge into tangible applications.

For instance, a deep understanding of the redox chemistry and reaction kinetics of this compound (physical organic chemistry) is fundamental to designing and controlling its polymerization into a conductive polymer (material science). Similarly, studying how the chloro-substituent affects the electronic structure and intermolecular interactions can guide the design of new organic electronic materials.

Promising interdisciplinary avenues include: